(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a benzyl group, a carbobenzyloxyamino group, and a methoxypropionamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the protection of amines using carbamate protecting groups such as the benzyl carbamate (Cbz) group. The reaction conditions often include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain enzymes or receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A hybrid anticonvulsant with broad-spectrum activity.
N-Benzyl-2-phenylethylamine derivatives: Compounds with psychoactive properties and potential therapeutic applications.
Uniqueness
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
BLCQPSZZLKONNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.